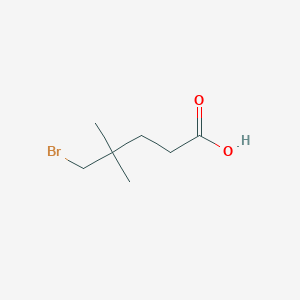

5-Bromo-4,4-dimethylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

5-bromo-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,5-8)4-3-6(9)10/h3-5H2,1-2H3,(H,9,10) |

InChI Key |

FKDAFEZQYMDQBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)O)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Considerations for 5 Bromo 4,4 Dimethylpentanoic Acid

Established Synthetic Routes to Branched-Chain Bromoalkanoic Acids

The synthesis of branched-chain bromoalkanoic acids can be approached through several established methodologies, each with its own set of advantages and limitations. The choice of method often depends on the desired regioselectivity and the nature of the starting materials.

Radical Bromination Approaches

Radical bromination is a common method for the introduction of a bromine atom onto an alkane backbone. This approach typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like azobisisobutyronitrile (AIBN), and often requires photochemical or thermal initiation. masterorganicchemistry.comresearchgate.net The selectivity of radical bromination is governed by the stability of the resulting radical intermediate, with tertiary hydrogens being the most reactive, followed by secondary and then primary hydrogens.

For branched-chain alkanoic acids, this can lead to a mixture of products unless there is a significant directing effect. While radical bromination is a powerful tool, achieving high regioselectivity at a specific, unactivated primary carbon in the presence of other more reactive sites can be challenging.

Hydrobromination of Unsaturated Precursors

A reliable method for the synthesis of terminal bromoalkanes is the anti-Markovnikov hydrobromination of a terminal alkene. This can be achieved through a radical addition of hydrogen bromide (HBr), often initiated by peroxides or light. For the synthesis of bromoalkanoic acids, this would involve the hydrobromination of a corresponding unsaturated acid. An example of a similar transformation is the synthesis of 5-bromo-2,2-dimethylpentanoic acid isobutyl ester from 2,2-dimethyl-4-pentenoic acid isobutyl ester using HBr in acetic acid.

This approach offers excellent regioselectivity for the terminal position. The success of this method hinges on the availability of the appropriate unsaturated precursor.

Alternative Halogenation Protocols

Beyond radical bromination and hydrobromination, other halogenation protocols exist. Decarboxylative bromination, such as the Hunsdiecker reaction, converts a carboxylic acid to a bromide with one fewer carbon atom. chemsynthesis.com While effective, this method is not suitable for the direct synthesis of 5-bromo-4,4-dimethylpentanoic acid from a six-carbon precursor with a terminal carboxyl group.

Other methods may involve the conversion of a terminal alcohol to a bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This would necessitate a precursor with a terminal hydroxyl group.

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful consideration of both the construction of the carbon skeleton and the selective introduction of the bromine atom at the C-5 position.

Precursor Selection and Design for the 4,4-Dimethyl Motif

The key precursor for the synthesis of this compound is 4,4-dimethylpentanoic acid. synquestlabs.comchemspider.comwikipedia.org The synthesis of this precursor is a critical first step. One potential route to 4,4-dimethylpentanoic acid involves the malonic ester synthesis, starting from a suitable alkyl halide, such as 1-bromo-2,2-dimethylpropane (B145997), and diethyl malonate. Subsequent hydrolysis and decarboxylation would yield the desired 4,4-dimethylpentanoic acid.

Another approach could involve the conjugate addition of an organocuprate, such as lithium dimethylcuprate, to an α,β-unsaturated ester like ethyl acrylate, followed by appropriate workup.

Regioselective Bromination at the C-5 Position

With the 4,4-dimethylpentanoic acid precursor in hand, the main challenge lies in the regioselective bromination of one of the terminal methyl groups of the neopentyl-like fragment. Direct radical bromination with reagents like NBS would likely lead to a mixture of products, with potential bromination at the more activated C-3 position. Therefore, more specialized techniques are required to achieve the desired C-5 bromination.

Hofmann-Löffler-Freytag Reaction: This powerful reaction allows for the remote functionalization of an unactivated C-H bond. In a hypothetical application to our target, the carboxylic acid would first be converted to an N-bromoamide. Upon treatment with acid and light or heat, a nitrogen-centered radical is formed, which then abstracts a hydrogen atom from the δ-position (C-5) via a six-membered transition state. The resulting carbon-centered radical can then be trapped by a bromine source to yield the desired 5-bromo derivative. This method is particularly well-suited for targeting the δ-position.

Barton Reaction: The Barton nitrite (B80452) ester reaction is another classic method for remote C-H activation. This reaction involves the photolysis of a nitrite ester, which generates an alkoxy radical. This radical can then abstract a hydrogen atom from a sterically accessible δ-carbon. The resulting carbon-centered radical can then be trapped by a suitable halogenating agent. To apply this to our synthesis, the carboxylic acid would first need to be reduced to the corresponding alcohol, 4,4-dimethylpentan-1-ol, which would then be converted to the nitrite ester.

The following table summarizes the key synthetic strategies discussed:

| Method | Precursor | Reagents | Key Transformation | Selectivity |

| Radical Bromination | Branched-chain alkanoic acid | NBS, AIBN, light/heat | C-H bond bromination | Favors more substituted carbons |

| Hydrobromination | Unsaturated alkanoic acid | HBr, peroxides | Anti-Markovnikov addition to a double bond | High for terminal position |

| Hofmann-Löffler-Freytag | N-bromoamide derivative of 4,4-dimethylpentanoic acid | Acid, light/heat | δ-C-H abstraction by a nitrogen radical | High for δ-position |

| Barton Reaction | 4,4-dimethylpentan-1-ol nitrite ester | Light, halogenating agent | δ-C-H abstraction by an alkoxy radical | High for δ-position |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of synthesizing this compound is critically dependent on the careful control of reaction parameters. Optimization studies aim to maximize product yield and purity by systematically adjusting conditions to favor the desired reaction pathway while minimizing side reactions.

The choice of solvent is paramount in the synthesis of brominated alkanoic acids, as it influences reactant solubility, reaction kinetics, and the stability of intermediates. In multi-step syntheses leading to related compounds, different solvents are optimal for each stage. For instance, in a precursor synthesis involving an alkylation step, a polar aprotic solvent like 1,2-dimethoxyethane (B42094) (DME) is often preferred. For the subsequent hydrobromination step, non-polar hydrocarbon solvents such as hexane (B92381) or cyclohexane (B81311) are typically employed.

Computational studies suggest that solvent polarity can significantly influence the transition-state geometry of the bromination reaction. The selection of a solvent is therefore a balance between ensuring all reagents remain in solution and stabilizing the transition state that leads to the desired product.

Table 1: Solvent Selection in a Multi-Step Synthesis Leading to a Brominated Dimethylpentanoic Acid Derivative

| Synthetic Step | Solvent Type | Example Solvent(s) | Purpose |

| Alkylation | Polar Aprotic | 1,2-Dimethoxyethane (DME) | To dissolve reagents and facilitate nucleophilic substitution. |

| Hydrobromination | Hydrocarbon | Hexane, Cyclohexane | To control reaction rate and selectivity during HBr addition. |

| Bromination | Halogenated | Dichloromethane | Can influence transition-state geometry and minimize side reactions. |

Temperature is a critical lever for controlling reaction rate and selectivity. For the hydrobromination of an unsaturated precursor to form a bromo-dimethylpentanoic acid derivative, the reaction is typically conducted at low temperatures, in the range of 0°C to 10°C. This low-temperature condition is crucial for managing the exothermic nature of the reaction and preventing the formation of undesired byproducts.

In general optimization studies for other chemical syntheses, temperature is varied systematically to find the ideal point where reaction time is minimized and yield is maximized. researchgate.netits.ac.id For example, a reaction might be tested at 80°C, 100°C, and 120°C to determine the optimal thermal conditions. researchgate.net For most laboratory-scale syntheses in the liquid phase, reactions are conducted at atmospheric pressure, and pressure is not a significant variable unless gaseous reagents are involved.

Table 2: Illustrative Impact of Temperature on Reaction Yield

| Entry | Temperature (°C) | Catalyst (mol%) | Yield (%) | Comment |

| 1 | 120 | 0 | No Product | Demonstrates the necessity of a catalyst. researchgate.net |

| 2 | 100 | 10 | 97 | Optimal temperature found in this exemplary study. researchgate.net |

| 3 | 80 | 10 | Lower Yield | Reaction rate is likely too slow. researchgate.net |

| 4 | 120 | 10 | Lower Yield | Higher temperature may lead to side reactions or degradation. researchgate.net |

The selective introduction of a bromine atom at the C5 position is a key challenge. While direct bromination can be achieved, achieving high regioselectivity often requires specific reagents and catalysts. The use of N-bromosuccinimide (NBS) is a common method for such brominations. To enhance the selectivity, particularly to favor bromination at a specific carbon, catalytic amounts of a Lewis acid, such as iron(III) chloride (FeCl₃), can be employed. The catalyst can help to polarize the bromine source or stabilize the transition state, directing the substitution to the desired position.

Controlling the stoichiometry to a 1:1 molar ratio between the substrate and the brominating agent is also essential to prevent over-bromination.

Scalability Considerations in Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, preparative scale introduces several challenges. A typical laboratory synthesis of a related compound, 5-bromo-2,2-dimethylpentanoic acid isobutyl ester, reports yields of 66-67% with a purity exceeding 93% as determined by gas chromatography.

Key considerations for scaling up include:

Thermal Management: Maintaining a consistent low temperature (0-10°C) in a large reaction vessel is more difficult than in a small flask due to changes in the surface-area-to-volume ratio. Inefficient heat dissipation can lead to temperature gradients, reducing selectivity and yield.

Reagent Addition: The controlled, dropwise addition of reagents like HBr in acetic acid is critical. On a larger scale, this requires specialized equipment to ensure uniform mixing and prevent localized high concentrations.

Work-up and Purification: Post-reaction work-up, such as washing with aqueous solutions, becomes more cumbersome with larger volumes. Furthermore, purification methods like fractional distillation under reduced pressure, while effective at the lab scale, may be less efficient or require more sophisticated equipment for larger quantities.

Development of Novel Synthetic Pathways

While traditional methods like hydrobromination of alkenes or radical bromination are established, research continues into developing more efficient, selective, and environmentally benign synthetic routes.

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis. However, the direct palladium-catalyzed functionalization of unactivated C-H bonds in aliphatic systems, or the direct coupling of free carboxylic acids, remains a significant challenge. nih.gov

A major hurdle for reactions involving free carboxylic acids is the presence of the acidic proton on the carboxyl group, which can interfere with many catalytic systems. nih.gov Research has focused on overcoming this issue. One novel approach is a "traceless protecting strategy," where the carboxylic acid is converted in situ into a silyl (B83357) ester. nih.gov This temporary masking of the acidic proton allows the subsequent palladium-catalyzed α-arylation to proceed smoothly. nih.gov While this specific methodology has been developed for α-arylation rather than bromination at a distal position, it demonstrates a key principle: the temporary modification of the carboxylic acid group can enable palladium catalysis.

The components of such a catalytic system typically include:

A palladium precursor.

A phosphine (B1218219) ligand.

A base.

An additive, such as zinc fluoride, which can be crucial for the reaction's success. nih.gov

Further research could adapt these principles to develop a palladium-catalyzed C-H activation and bromination at the C5 position of 4,4-dimethylpentanoic acid, offering a potentially more direct and elegant synthetic route. The study of palladium catalysis on carboxylic acids has also revealed that the active catalyst can be a palladium hydride (α-PdHx) phase, which is crucial for transformations like decarboxylation. pnnl.gov This insight into the nature of the active catalyst is vital for designing new reactions.

Sustainable and Green Chemistry Methodologies in Bromoalkanoic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com For the synthesis of bromoalkanoic acids, this involves selecting environmentally benign reagents and minimizing waste streams.

Environmentally Benign Reagent Selection

Traditional bromination methods often use molecular bromine (Br₂), a toxic and corrosive substance that generates hazardous hydrogen bromide (HBr) as a byproduct, resulting in only 50% bromine atom efficiency. rsc.org Green chemistry seeks safer and more efficient alternatives.

One of the most common alternative brominating agents is N-bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle than liquid bromine. cambridgescholars.com It is frequently used for allylic and benzylic brominations under mild conditions. cambridgescholars.com

Other sustainable approaches generate the active brominating species in situ from less hazardous precursors. This avoids the storage and transport of highly reactive reagents. nih.gov Examples include:

Hydrogen Peroxide and HBr/Bromide Salts : The H₂O₂–HBr system is an environmentally benign method where hydrogen peroxide, a green oxidant, oxidizes bromide ions to generate bromine in situ. nih.gov The only byproduct is water.

Bromide/Bromate (B103136) Systems : An acidified mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) generates hypobromous acid (HOBr) as the reactive species. This method has been used successfully for the bromination of various organic substrates under ambient conditions without a catalyst. rsc.org

Aqueous CaBr₂-Br₂ System : This system has been reported as an efficient and recyclable reagent for the bromination of various aromatic compounds, proceeding rapidly under aqueous conditions at room temperature without the need for metal catalysts or acidic additives. researchgate.net

These modern reagents offer significant advantages in safety, handling, and environmental impact compared to traditional methods.

Reduction of Hazardous By-products and Waste Streams

A key goal of green chemistry is to maximize atom economy and minimize waste. The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a common metric for evaluating the "greenness" of a process. chemrxiv.orgresearchgate.net

Strategies to reduce waste in haloalkanoic acid synthesis include:

Catalytic Processes : Using catalysts, rather than stoichiometric reagents, reduces the amount of waste generated. For example, some bromination reactions can be enhanced with catalytic Lewis acids. Efforts are also focused on developing catalysts from waste materials themselves. mdpi.com

Reagent and Solvent Recycling : Methods that allow for the recycling of the brominating agent, catalyst, or solvent significantly lower the PMI. The aqueous CaBr₂-Br₂ system, for instance, can be rejuvenated and reused in subsequent reactions. acs.org Similarly, selenium-catalyzed oxidation of aldehydes to carboxylic acids can be performed in water, with the aqueous medium and catalyst being recycled multiple times. mdpi.com

By implementing these strategies, the environmental footprint associated with the synthesis of this compound and related compounds can be significantly reduced.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Comparison with Synthesis of 5-Bromo-2,2-dimethylpentanoic Acid and its Esters

The synthetic approach to a molecule is fundamentally dictated by the relative positions of its functional groups. A comparison between the synthesis of this compound and its isomer, 5-bromo-2,2-dimethylpentanoic acid, highlights these strategic differences. nih.gov

The synthesis of 5-bromo-2,2-dimethylpentanoic acid and its esters is well-documented, often as an intermediate for pharmaceuticals. researchgate.netgoogle.com A common route involves the C-alkylation of a lower alkyl ester of isobutyric acid (2-methylpropanoic acid). google.com The enolate of the isobutyrate ester is reacted with a 1,3-dihalopropane (like 1-bromo-3-chloropropane) to install the three-carbon chain, yielding the corresponding ester of 5-halo-2,2-dimethylpentanoic acid. google.com An alternative approach involves reacting the isobutyrate enolate with an allyl halide, followed by hydrobromination of the resulting double bond to install the terminal bromine atom. researchgate.net

In contrast, the synthesis of This compound would require a different strategy to place the gem-dimethyl group at the C4 position. A plausible retrosynthetic analysis would disconnect the molecule into precursors that already contain the 3,3-dimethylbutyl moiety. For example, one could start with 3,3-dimethyl-1-butanol (B44104), convert it to the corresponding bromide, form a Grignard reagent, and then carboxylate it with CO₂. Alternatively, a malonic ester synthesis approach could be envisioned, using 1-bromo-2,2-dimethylpropane as the alkylating agent.

The table below outlines the key differences in the synthetic strategies for these two isomers.

Table 2: Comparative Synthetic Strategies for Dimethyl-Substituted Bromopentanoic Acids

| Feature | 5-Bromo-2,2-dimethylpentanoic Acid | This compound (Hypothetical) |

| Key Starting Material | Isobutyric acid ester (provides the 2,2-dimethyl group) google.com | A precursor with a neopentyl-like structure (e.g., 3,3-dimethyl-1-butanol or 1-bromo-2,2-dimethylpropane) |

| Key C-C Bond Formation | Alkylation of an ester enolate at the α-carbon with a C3 electrophile. google.com | Carboxylation of a Grignard reagent or alkylation of a malonic ester derivative. |

| Introduction of Bromine | Can be part of the initial C3 alkylating agent (e.g., 1,3-dihalopropane) google.com or added later via hydrobromination of an alkene. | Typically would be introduced early, for example, by converting an alcohol to a bromide before C-C bond formation. |

| Potential Challenges | Controlling dialkylation in the first step. | Steric hindrance from the neopentyl group could slow down subsequent reactions. |

| Overall Efficiency | Reported in good yields (e.g., 67% for an intermediate ester). google.com | Dependent on the chosen route; reactions involving sterically hindered centers may require optimized conditions. |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4,4 Dimethylpentanoic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in 5-Bromo-4,4-dimethylpentanoic acid serves as a key site for nucleophilic substitution reactions. These reactions allow for the introduction of various functional groups, leading to a diverse range of derivatives.

Formation of Pentanoic Acid Derivatives via SN2 Pathways

The primary bromine in this compound is susceptible to substitution by nucleophiles through an SN2 mechanism. However, the presence of two methyl groups on the adjacent carbon (C4) introduces steric hindrance, which can influence the reaction rate compared to less substituted analogs like 5-bromopentanoic acid. Despite this, a variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

For instance, reaction with nucleophiles such as hydroxides can lead to the corresponding hydroxy acid. Similarly, other nucleophiles can be employed to generate a library of 4,4-dimethylpentanoic acid derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Hydroxide (e.g., NaOH) | 5-Hydroxy-4,4-dimethylpentanoic acid | Basic conditions |

| Cyanide (e.g., NaCN) | 5-Cyano-4,4-dimethylpentanoic acid | - |

| Azide (B81097) (e.g., NaN3) | 5-Azido-4,4-dimethylpentanoic acid | - |

Exploration of Intramolecular Cyclization Reactions

The structure of this compound, with a terminal bromine atom and a carboxylic acid group, presents the potential for intramolecular cyclization. This can occur through the nucleophilic attack of the carboxylate oxygen onto the carbon bearing the bromine atom. Such reactions, often catalyzed by a base, can lead to the formation of cyclic esters, specifically lactones. rsc.org

The favorability of these cyclization reactions is governed by several factors, including the ring size of the resulting lactone and the reaction conditions. In the case of this compound, intramolecular cyclization would lead to a six-membered ring (δ-lactone).

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a range of transformations to produce various derivatives. rsc.org

Esterification and Amidation Reactions for Derivatization

The carboxylic acid can be readily converted to its corresponding esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. These reactions are fundamental in creating a wide array of derivatives with potentially different physical and chemical properties.

Table 2: Esterification and Amidation of this compound

| Reagent | Product Type | General Reaction |

|---|---|---|

| Alcohol (R-OH) | Ester | R'COOH + R-OH ⇌ R'COOR + H2O |

| Amine (R-NH2) | Amide | R'COOH + R-NH2 → R'CONHR + H2O |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the carboxylic acid directly to the corresponding alcohol, 5-bromo-4,4-dimethylpentan-1-ol. The reduction to an aldehyde is a more challenging transformation and often requires the use of specialized reagents or a two-step process involving the initial conversion of the carboxylic acid to a more easily reducible derivative.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation for carboxylic acids. rsc.org While the direct decarboxylation of simple alkanoic acids is often difficult, specific methods can be employed. For instance, certain photocatalytic methods have been developed for the decarboxylation of carboxylic acids to generate alkyl radicals. Additionally, Hunsdiecker-type reactions, which involve the conversion of the carboxylic acid to a silver salt followed by treatment with bromine, can lead to decarboxylative bromination. nih.gov However, the applicability and selectivity of these methods to this compound would require specific investigation.

Reactivity of the Dimethyl Substitution at the C-4 Position

The two methyl groups on the fourth carbon atom are not mere spectators in the chemical reactions of this compound. They actively modulate the reactivity of the molecule through steric hindrance and inductive effects.

Steric Hindrance Effects on Reactivity

The gem-dimethyl group at the C-4 position, which is the carbon atom adjacent to the bromine-bearing carbon (C-5), creates a neopentyl-like environment. This structural feature is a major determinant of the compound's reactivity, primarily by exerting significant steric hindrance. This hindrance impedes the approach of nucleophiles to the electrophilic C-5 carbon, which is the site of nucleophilic substitution.

In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile must attack the carbon atom from the side opposite to the leaving group. The bulky tert-butyl-like arrangement of the 4,4-dimethyl group effectively shields the backside of the C-5 carbon, making this approach extremely difficult. Consequently, the rate of SN2 reactions for this compound is expected to be drastically lower than that for unbranched primary alkyl bromides. Studies on analogous neopentyl systems have shown that they can react up to 100,000 times slower than their linear counterparts. Current time information in Bangalore, IN. This steric impediment is a dominant factor in the chemical behavior of the molecule, often favoring alternative reaction pathways, such as elimination reactions under strongly basic conditions, or necessitating much harsher reaction conditions to achieve substitution.

Table 1: Representative Relative Rates of SN2 Reactions

| Alkyl Bromide | Relative Rate | Structural Feature |

|---|---|---|

| Methyl bromide | ~30 | Unhindered |

| Ethyl bromide | 1 | Primary, unhindered |

| n-Propyl bromide | 0.4 | Primary, unhindered |

| Neopentyl bromide | ~0.00001 | Primary, highly hindered at β-position |

This table illustrates the dramatic decrease in SN2 reaction rates with increased steric hindrance at the β-carbon, with neopentyl bromide serving as an analogue for the steric environment in this compound.

Inductive Effects on Functional Group Reactivity

Alkyl groups, including the two methyl groups at the C-4 position, are known to be electron-donating through the inductive effect (+I effect). This effect involves the pushing of electron density through the sigma bonds of the carbon chain. In this compound, this has two main consequences.

Firstly, the electron-donating nature of the alkyl chain, including the gem-dimethyl group, tends to decrease the acidity of the carboxylic acid. The stability of the carboxylate anion, formed upon deprotonation, is enhanced by electron-withdrawing groups and diminished by electron-donating groups. By pushing electron density towards the carboxylate, the alkyl framework slightly destabilizes the negative charge, making the acid weaker compared to formic acid or acetic acid. However, this effect diminishes with distance, so the impact of the C-4 methyl groups on the pKa of the carboxylic acid is expected to be modest. bldpharm.comachemblock.com

Secondly, the inductive effect can also slightly influence the reactivity of the C-Br bond. The electron-donating nature of the alkyl groups can increase the electron density around the C-5 carbon, which might slightly decrease its electrophilicity. However, this electronic effect is generally considered minor compared to the overwhelming steric hindrance discussed previously.

Table 2: pKa Values of Selected Carboxylic Acids

| Carboxylic Acid | pKa | Substituent Effect |

|---|---|---|

| Formic acid | 3.77 | Reference (H) |

| Acetic acid | 4.76 | +I effect of one methyl group |

| Propanoic acid | 4.87 | +I effect of an ethyl group |

| Butanoic acid | 4.82 | +I effect of a propyl group |

| 4,4-Dimethylpentanoic acid | ~4.9-5.0 (estimated) | +I effect of a neopentyl-like group |

This table shows the trend of decreasing acidity (increasing pKa) with the introduction of electron-donating alkyl groups. The estimated pKa for 4,4-dimethylpentanoic acid reflects this trend.

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of reactions involving this compound is key to predicting its chemical behavior and designing synthetic routes.

Detailed Mechanistic Studies of Bromination Reactions

The synthesis of this compound would likely proceed via the free-radical bromination of 4,4-dimethylpentanoic acid. This reaction is typically initiated by light or a radical initiator. The mechanism involves a chain reaction with three main stages: initiation, propagation, and termination.

Initiation: Homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the alkane chain to form hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to form the bromoalkane and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The regioselectivity of this reaction is a crucial aspect. Free-radical bromination is highly selective, favoring the formation of the most stable radical intermediate. In the case of 4,4-dimethylpentanoic acid, there are primary, secondary, and tertiary C-H bonds. The order of stability for alkyl radicals is tertiary > secondary > primary. While abstraction of a hydrogen from the C-4 position would form a stable tertiary radical, this would lead to 4-bromo-4,4-dimethylpentanoic acid. To obtain the 5-bromo isomer, the bromination must occur at the C-5 methyl group. This suggests that while the tertiary radical is more stable, the steric hindrance around the C-4 position might favor the abstraction of a more accessible primary hydrogen at C-5, or that specific reaction conditions are used to favor this outcome. Computational studies using Density Functional Theory (DFT) could provide valuable insights into the transition state energies for hydrogen abstraction from the different positions, thereby explaining the observed regioselectivity under various conditions.

An alternative synthetic route could involve the hydrobromination of a precursor like 4,4-dimethyl-5-pentenoic acid.

Kinetics of Nucleophilic Displacement at the C-5 Position

As previously discussed, the kinetics of nucleophilic displacement at the C-5 position are expected to be very slow for an SN2 mechanism. The reaction would likely follow second-order kinetics, with the rate being dependent on the concentrations of both this compound and the nucleophile.

Rate = k[C₇H₁₃BrO₂][Nu⁻]

However, the rate constant (k) would be exceptionally small due to the high activation energy imposed by steric hindrance. It is also possible that under certain conditions, particularly with weak nucleophiles and polar protic solvents, an SN1 mechanism could compete, involving the formation of a primary carbocation. However, primary carbocations are highly unstable, and this pathway is generally not favored for primary alkyl halides. Rearrangement of the primary carbocation to a more stable tertiary carbocation via a hydride shift would also be a likely event in an SN1 scenario, leading to a mixture of products.

Another possibility is the participation of the neighboring carboxyl group in the substitution reaction, which could proceed via an intramolecular cyclization to form a lactone intermediate, followed by nucleophilic attack. This neighboring group participation (NGP) can sometimes accelerate reaction rates and often leads to retention of stereochemistry. youtube.comchemsynthesis.com

Table 3: Hypothetical Kinetic Data for Nucleophilic Substitution

| Substrate | Nucleophile | Solvent | Mechanism | Relative Rate Constant (k) |

|---|---|---|---|---|

| 1-Bromopentane | I⁻ | Acetone | SN2 | 1 |

| This compound | I⁻ | Acetone | SN2 (expected) | << 0.001 |

| This compound | CH₃OH | Methanol | SN1 (potential) | Slow, potential for rearrangement |

This table provides a conceptual comparison of expected reaction kinetics, highlighting the anticipated slow rate of SN2 displacement for this compound.

Theoretical Studies on Transition States and Reaction Energetics

Theoretical chemistry, particularly quantum mechanical calculations like DFT, is a powerful tool for investigating the transition states and energetics of reactions involving this compound. Current time information in Bangalore, IN.

For an SN2 reaction, computational models of the transition state would likely show a highly strained geometry. The approach of the nucleophile would lead to significant van der Waals repulsion with the gem-dimethyl group, resulting in a high activation barrier. The bond angles around the C-5 carbon in the transition state would be distorted from the ideal trigonal bipyramidal geometry.

In the case of free-radical bromination, theoretical studies could calculate the bond dissociation energies for the C-H bonds at each position of 4,4-dimethylpentanoic acid. These calculations would help to predict the relative stabilities of the possible radical intermediates. Furthermore, the transition state for hydrogen abstraction by a bromine radical could be modeled to determine the activation energies for the formation of each possible radical. This would provide a quantitative basis for understanding the regioselectivity of the bromination reaction.

For any potential neighboring group participation, computational modeling could elucidate the structure and stability of the cyclic intermediate (a lactone) and the corresponding transition states for its formation and subsequent reaction. This would help to determine if NGP is a viable pathway and under what conditions it might occur.

Table 4: Conceptual Comparison of Activation Energies (Ea)

| Reaction | Position | Relative Ea (Conceptual) | Key Factors |

|---|---|---|---|

| Radical H-abstraction | C-5 (Primary) | Lower | Less steric hindrance |

| Radical H-abstraction | C-4 (Tertiary) | Higher | High steric hindrance, but more stable radical |

| SN2 Displacement | C-5 | Very High | Severe steric hindrance from gem-dimethyl group |

This conceptual table illustrates the expected relative activation energies for key reaction steps based on theoretical principles.

Role As a Versatile Synthetic Building Block in Complex Molecular Architectures

Precursor for Advanced Organic Syntheses

The bifunctional nature of 5-bromo-4,4-dimethylpentanoic acid, possessing both a carboxylic acid handle and a reactive alkyl bromide, makes it an ideal starting material for the synthesis of more elaborate molecules.

Integration into Multistep Total Syntheses of Natural Products and Analogues

While specific examples of the total synthesis of named natural products using this compound are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of various bioactive compounds. The gem-dimethyl group on the carbon adjacent to the bromine atom is a feature present in some natural products and pharmaceuticals. This structural element can influence the molecule's conformation and metabolic stability. The compound's potential as an intermediate in the synthesis of complex molecules is recognized, particularly in the pharmaceutical industry.

Utilization in the Construction of Macrocyclic Systems

The construction of macrocycles often relies on bifunctional building blocks that can undergo intramolecular cyclization reactions. This compound is a prime candidate for such transformations. The carboxylic acid can be activated and reacted with a nucleophile introduced at the other end of the molecule after displacement of the bromide. This strategy can lead to the formation of macrocyclic lactones. While specific, named macrocyclic systems synthesized from this particular acid are not widely reported, the principles of macrocyclization are well-established, and this compound provides the necessary functionalities for such synthetic endeavors. The synthesis of macrocycles is a key area in drug discovery and materials science. nih.gov

Foundation for Functionalized Molecular Frameworks

The distinct reactivity of the two functional groups in this compound allows for its stepwise functionalization, providing access to a wide array of molecular frameworks.

Derivatization to Access Diverse Chemical Space

The bromine atom and the carboxylic acid group can be selectively transformed into a multitude of other functionalities, enabling the exploration of diverse chemical space. The bromine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of various heteroatoms such as oxygen, nitrogen, and sulfur. Furthermore, it can participate in carbon-carbon bond-forming reactions like Suzuki-Miyaura cross-coupling with aryl boronic acids, which is a powerful method for creating precursors to polymers and other complex organic structures. The carboxylic acid, on the other hand, can be converted into esters, amides, and other acid derivatives, or it can be reduced to an alcohol. This versatility makes this compound a valuable starting point for generating libraries of compounds for screening in drug discovery and materials science. nih.gov

Table 1: Representative Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Nucleophilic Substitution | NaOH or KOH | Hydroxy acid |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted acid |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Reduction of Carboxylic Acid | LiAlH₄ or BH₃ | Bromo-alcohol |

| Reduction of Bromine | Catalytic hydrogenation (e.g., Pd/C) | Dimethylpentanoic acid |

This table presents a summary of potential derivatization reactions based on the known reactivity of the functional groups present in this compound.

Use in Conjugation Chemistry

The carboxylic acid moiety of this compound serves as a convenient attachment point for conjugation to other molecules, such as biomolecules or polymers. For instance, it can be coupled to the amine group of amino acids or peptides. The bromine atom provides a secondary site for further functionalization after conjugation. This dual functionality is advantageous in creating complex bioconjugates or functionalized polymers. While specific, documented examples of conjugation with this exact molecule are not prevalent, the chemical principles for such applications are well-established.

Contribution to Methodology Development in Organic Synthesis

The unique structural and reactive properties of this compound and related compounds contribute to the development of new synthetic methods. For example, the study of its reactions can provide insights into the reactivity of sterically hindered alkyl halides and the influence of the gem-dimethyl group on neighboring group participation and reaction rates. Although no specific named reaction has been developed solely based on this compound, its use as a substrate in various transformations helps to expand the scope and understanding of existing synthetic methodologies.

Case Studies in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound, as an alkyl bromide, can participate in these transformations, enabling the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. For this compound, the bromine atom can be replaced with various aryl groups. This reaction is instrumental in synthesizing complex molecules, including precursors for polymers. A typical reaction involves treating the bromo-acid with an aryl boronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃). The development of efficient palladium-phosphine catalyst systems has been crucial for the successful coupling of sterically demanding boronic acids with alkyl halides. nih.govnih.gov

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While traditionally used for sp²-hybridized carbons, recent advancements have enabled the coupling of unactivated alkyl halides. acs.orgthieme-connect.com This reaction employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

The primary challenge in coupling alkyl electrophiles is the competing β-hydride elimination pathway in the palladium-alkyl intermediate. acs.org However, the development of specialized catalyst systems, particularly those using N-heterocyclic carbene (NHC) ligands, has successfully overcome this obstacle, allowing for the Sonogashira coupling of unactivated alkyl bromides under mild conditions. acs.orgthieme-connect.com This makes the alkynylation of this compound a feasible transformation for introducing an alkyne moiety, a valuable functional group for further synthetic manipulations. Nickel-based catalyst systems have also been developed for the Sonogashira coupling of nonactivated alkyl halides, offering a lower-cost alternative to palladium. acs.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Alkyl Bromides

| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ or other Pd-phosphine complexes | K₂CO₃, KF | THF, Water | Room Temp. to Reflux | nih.govnih.gov |

| Sonogashira | Pd-NHC complex / Cu(I) co-catalyst | Amine base (e.g., N-butylamine) | THF, NMP | Room Temp. to 65°C | wikipedia.orgacs.orgthieme-connect.com |

Applications in Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for creating large libraries of compounds and for bioconjugation. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgnih.gov

This compound cannot directly participate in the classic CuAAC reaction. However, its alkyl bromide functionality allows for its conversion into a suitable precursor. The bromine atom can be readily displaced by a nucleophile like sodium azide (NaN₃) to form the corresponding 5-azido-4,4-dimethylpentanoic acid. acs.org This azido (B1232118) derivative is now primed to react with any terminal alkyne via the CuAAC reaction.

This two-step sequence—nucleophilic substitution followed by cycloaddition—effectively allows for the incorporation of the 4,4-dimethylpentanoic acid scaffold into a triazole-linked structure. This strategy is widely used to link different molecular building blocks. acs.orgnih.gov The reaction is typically carried out using a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a variety of solvents, including aqueous mixtures. acs.orgresearchgate.net

Table 2: Two-Step Pathway for Utilizing this compound in Click Chemistry

| Step | Reaction | Reagents | Product | Purpose | Reference |

| 1 | Nucleophilic Substitution | Sodium Azide (NaN₃) | 5-Azido-4,4-dimethylpentanoic acid | Installation of the azide functional group | acs.org |

| 2 | CuAAC Click Reaction | Terminal Alkyne, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole derivative | Formation of the stable triazole linkage | organic-chemistry.orgnih.gov |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of 5-bromo-4,4-dimethylpentanoic acid, offering a detailed view of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation (e.g., ¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals that correspond to the different types of protons present. A characteristic singlet is observed for the six protons of the two methyl groups attached to the quaternary carbon, typically appearing around 1.2 ppm. The protons on the carbon adjacent to the bromine atom usually present as a triplet in the region of 3.5 ppm, confirming the position of the bromine atom at the 5-carbon.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton. It shows signals for the quaternary carbon, the methyl carbons, the methylene (B1212753) carbons of the pentanoic acid chain, and the carbon bearing the bromine atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further solidifying the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | ~1.2 (s, 6H) | Data not available |

| CH₂Br | ~3.5 (t, 2H) | Data not available |

| COOH | Data not available | Data not available |

| Other CH₂ | Data not available | Data not available |

| Quaternary C | Data not available | Data not available |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. "s" denotes a singlet and "t" denotes a triplet.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. A sharp, intense peak between 1700–1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the carbon-bromine bond is confirmed by a stretching vibration in the range of 550–650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the C-C backbone vibrations.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700–1720 |

| Carbon-Bromine (C-Br) | Stretching | 550–650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining information about the fragmentation pattern of this compound, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) HRMS are used to determine the exact mass of the molecule with high accuracy. This allows for the confirmation of the molecular formula, C₇H₁₃BrO₂. The calculated exact mass for this formula is approximately 208.00989 Da. nih.gov

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that is characteristic of the compound's structure. For instance, the loss of a bromine atom or the carboxylic acid group would result in specific fragment ions that can be detected.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. It is widely used to monitor the progress of a chemical reaction by separating the starting materials, intermediates, and final product. The purity of the final product can be accurately determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Product Analysis and Purity

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can often be derivatized to a more volatile ester form for GC analysis. GC is particularly useful for assessing the purity of starting materials and intermediates in the synthesis of the target compound. For example, the purity of intermediates like 5-bromo-2,2-dimethylpentanoic acid isobutyl ester has been determined by GC to be above 93%. In some cases, GC coupled with mass spectrometry (GC-MS) is used for both separation and identification of components in a mixture. psu.edu

Trace Impurity Profiling in Synthetic Intermediates

X-ray Crystallography of Derivatives for Absolute Stereochemistry and Conformation

While X-ray crystallography is performed on crystalline solids, carboxylic acids like this compound are often liquids or low-melting solids, making single-crystal growth challenging. Therefore, it is common practice to convert them into stable, crystalline derivatives, such as amides or esters with a suitable aromatic or chiral moiety. The analysis of these derivatives by single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the molecule's three-dimensional structure, including its absolute stereochemistry and preferred conformation in the solid state. mdpi.com

The process involves irradiating a single crystal of the derivative with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density within the crystal, from which the precise position of each atom can be determined. mdpi.com This technique is invaluable for confirming the structure of a synthetic product and understanding its spatial arrangement, which can influence its reactivity and biological interactions.

Although specific crystallographic data for a derivative of this compound is not widely published, the type of data generated from such an experiment is well-established. It includes the unit cell dimensions (a, b, c), interaxial angles (α, β, γ), crystal system, and space group. mdpi.comresearchgate.net This information defines the crystal lattice and the symmetry relationships between molecules within it.

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. mdpi.comresearchgate.net |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. researchgate.net |

| a (Å) | 10.531(3) | Unit cell dimension along the a-axis. |

| b (Å) | 8.871(5) | Unit cell dimension along the b-axis. mdpi.com |

| c (Å) | 15.124(4) | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. mdpi.com |

| β (°) | 98.337(5) | Angle between a and c axes. mdpi.com |

| γ (°) | 90 | Angle between a and b axes. mdpi.com |

| Volume (ų) | 1425.1(7) | Volume of the unit cell. |

Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography experiment and is not from a published structure of a this compound derivative.

Computational Chemistry and Theoretical Studies on 5 Bromo 4,4 Dimethylpentanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to understand the three-dimensional arrangement of atoms in a molecule and the energies associated with different spatial orientations. For a flexible molecule like 5-Bromo-4,4-dimethylpentanoic acid, conformational analysis is crucial for identifying the most stable structures.

The conformational landscape of this compound is primarily dictated by the rotation around its single bonds. Energy minimization calculations are performed to identify the lowest energy conformations, which are the most likely to exist at equilibrium. The potential energy surface of the molecule is explored by systematically rotating key dihedral angles and calculating the corresponding energy.

For this compound, the key dihedral angles to consider are those around the C2-C3, C3-C4, and C4-C5 bonds. The rotation around these bonds will give rise to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by a combination of torsional strain, van der Waals interactions, and dipole-dipole interactions. The most stable conformers are those that minimize these unfavorable interactions. A hypothetical energy profile for the rotation around the C4-C5 bond would likely show that staggered conformations are favored over eclipsed conformations due to lower torsional strain.

| Conformer | Dihedral Angle (Br-C5-C4-C3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 75 |

| Gauche | 60° | 1.20 | 12 |

| Gauche | -60° | 1.20 | 12 |

| Eclipsed | 0° | 5.00 | <1 |

The presence of the gem-dimethyl group at the C4 position has significant steric and electronic consequences for the molecule's conformation and reactivity.

Steric Effects: The two methyl groups at the C4 position create a bulky t-butyl-like arrangement, which imposes considerable steric hindrance. This steric bulk restricts the rotation around the adjacent C3-C4 and C4-C5 bonds, influencing the conformational preferences of the molecule. The gem-dimethyl group will favor conformations that minimize steric clashes with the bromine atom and the carboxylic acid group. This steric repulsion, also known as the Thorpe-Ingold effect, can lead to a more populated anti-conformation around the C4-C5 bond, where the bulky bromine atom is positioned away from the rest of the carbon chain.

Electronic Effects: Electronically, the methyl groups are weakly electron-donating through an inductive effect. This can slightly influence the electron density distribution along the carbon backbone of the molecule.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The HOMO is the orbital that acts as an electron donor. In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the bromine atom and the oxygen atoms of the carboxylic acid group.

LUMO: The LUMO is the orbital that acts as an electron acceptor. For this molecule, the LUMO is likely to be the antibonding σ* orbital of the C-Br bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap generally indicates higher chemical reactivity. The presence of the electronegative bromine atom is expected to lower the energy of the LUMO, potentially resulting in a moderate HOMO-LUMO gap and influencing the molecule's susceptibility to nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.50 |

| LUMO | -0.80 |

| HOMO-LUMO Gap | 8.70 |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative and positive electrostatic potential on the electron density surface.

Negative Potential (Red/Yellow): Regions of negative potential indicate electron-rich areas and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the carbonyl oxygen of the carboxylic acid group and, to a lesser extent, the bromine atom, due to their high electronegativity and lone pairs of electrons.

Positive Potential (Blue): Regions of positive potential indicate electron-poor areas and are susceptible to nucleophilic attack. The most significant region of positive potential is anticipated to be around the acidic hydrogen of the carboxyl group. The carbon atom attached to the bromine (C5) would also exhibit a partial positive charge due to the electron-withdrawing nature of the bromine atom, making it a potential site for nucleophilic substitution.

| Atom/Region | Hypothetical MESP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | -45 | Site for electrophilic attack/hydrogen bonding |

| Carboxyl Hydrogen | +55 | Site for nucleophilic attack/deprotonation |

| Bromine Atom | -15 | Weak site for electrophilic interaction |

| Carbon (C5) | +20 | Site for nucleophilic attack |

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the bromine atom (C5) would be expected to have a higher chemical shift (downfield) compared to other methylene (B1212753) protons due to the deshielding effect of the electronegative bromine. Similarly, the carboxyl carbon would appear at a characteristic downfield position in the ¹³C NMR spectrum.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. Computational models can calculate these vibrational frequencies. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and the C-Br stretch at a lower frequency.

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - CH₂Br | 3.45 | 3.40 |

| ¹³C NMR (δ, ppm) - COOH | 178.0 | 179.5 |

| IR (cm⁻¹) - C=O stretch | 1715 | 1710 |

| IR (cm⁻¹) - C-Br stretch | 650 | 655 |

The close agreement between predicted and experimental spectroscopic data would serve to validate the accuracy of the computational methods and the resulting understanding of the molecular structure and electronic properties of this compound.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. For this compound, DFT calculations can provide valuable insights into its ¹H and ¹³C NMR spectra.

The process typically involves optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS).

The expected ¹H NMR chemical shifts for this compound would be influenced by the electronegativity of the bromine atom and the carboxylic acid group, as well as the steric environment created by the gem-dimethyl groups. The protons on the carbon adjacent to the bromine atom (C5) are expected to be the most deshielded among the aliphatic protons. The methylene protons on C2 and C3 will exhibit distinct chemical shifts due to their different proximity to the electron-withdrawing carboxylic acid group. The methyl protons at C4 would likely appear as a singlet, being chemically equivalent.

Similarly, the ¹³C NMR chemical shifts can be predicted. The carbonyl carbon of the carboxylic acid will have the largest chemical shift. The carbon atom bonded to the bromine (C5) will also be significantly deshielded. The quaternary carbon (C4) and the two methyl carbons will have characteristic shifts, as will the methylene carbons of the pentanoic acid chain.

Hypothetical calculated NMR data, based on typical DFT predictions for similar functional groups, are presented in the table below for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted H-H Coupling Constants (J, Hz) |

| H on COOH | 10.0 - 12.0 | - | - |

| H₂ on C2 | 2.3 - 2.5 | 30 - 35 | J(H₂-H₃) = 7.0 - 8.0 |

| H₂ on C3 | 1.8 - 2.0 | 25 - 30 | J(H₃-H₂) = 7.0 - 8.0 |

| CH₃ on C4 | 1.0 - 1.2 | 20 - 25 | - |

| H₂ on C5 | 3.4 - 3.6 | 40 - 45 | - |

| C1 (COOH) | - | 175 - 180 | - |

| C2 | - | 30 - 35 | - |

| C3 | - | 25 - 30 | - |

| C4 | - | 35 - 40 | - |

| C5 | - | 40 - 45 | - |

| C (CH₃) | - | 20 - 25 | - |

Note: These are estimated values for illustrative purposes and would be refined by actual quantum chemical calculations.

Vibrational Frequency Predictions for IR and Raman Spectra

For this compound, the predicted vibrational spectrum would be characterized by several key features:

O-H Stretch: A broad and intense absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching of the methyl and methylene groups.

C-Br Stretch: A moderate to strong absorption in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹, which is characteristic of the carbon-bromine bond.

CH₂ and CH₃ Bending Modes: Various bending (scissoring, wagging, twisting) and rocking vibrations for the methylene and methyl groups would appear in the 1350-1470 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The C-Br stretch is often more prominent in the Raman spectrum than in the IR spectrum. The symmetric C-C stretching vibrations of the carbon backbone would also be expected to be Raman active.

A hypothetical table of predicted vibrational frequencies and their assignments is provided below.

| Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

| 2980 | Medium | High | C-H asymmetric stretch (CH₃) |

| 2960 | Medium | High | C-H asymmetric stretch (CH₂) |

| 2870 | Medium | High | C-H symmetric stretch (CH₃, CH₂) |

| 1715 | Very Strong | Medium | C=O stretch (Carboxylic acid) |

| 1465 | Medium | Medium | C-H bend (CH₂, CH₃) |

| 1250 | Strong | Low | C-O stretch / O-H bend |

| 550 | Medium | Strong | C-Br stretch |

Note: These are representative values. Actual calculations would provide a more detailed and accurate spectrum. The intensities are qualitative (e.g., Strong, Medium, Low).

Reaction Pathway and Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the exploration of reaction energy profiles.

Transition State Search for Elementary Reactions

For this compound, a primary bromoalkane, nucleophilic substitution reactions are of significant interest. The steric hindrance caused by the gem-dimethyl groups at the C4 position is expected to play a crucial role in the reaction mechanism. A transition state search can help to determine whether the reaction proceeds via an Sₙ1 or Sₙ2 pathway.

Sₙ2 Pathway: In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a pentacoordinate transition state. The significant steric bulk of the neopentyl-like structure in this compound would likely make this backside attack highly unfavorable, resulting in a high activation energy for the Sₙ2 transition state.

Sₙ1 Pathway: An Sₙ1 mechanism involves the initial, slow departure of the bromide ion to form a primary carbocation. Primary carbocations are generally unstable. However, in this specific case, a 1,2-methyl shift could occur, leading to the formation of a more stable tertiary carbocation. Computational searches for the transition states of both the initial C-Br bond cleavage and the subsequent methyl shift would be critical to understanding the feasibility of an Sₙ1-type mechanism.

A computational transition state search involves locating a first-order saddle point on the potential energy surface. This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The structure of the transition state provides valuable information about the geometry of the activated complex, and its energy determines the activation barrier of the reaction.

Solvent Effects in Theoretical Reaction Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Theoretical reaction modeling can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For reactions involving charged species, such as the formation of a carbocation in an Sₙ1 reaction or the charge separation in an Sₙ2 transition state, the polarity of the solvent will significantly influence the energetics. Polar protic solvents would be expected to stabilize the transition states of both Sₙ1 and Sₙ2 reactions, thereby lowering the activation energy.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding between a protic solvent and the carboxylic acid group or the leaving bromide ion. While computationally more demanding, explicit solvent models can provide a more detailed and accurate picture of the role of the solvent in the reaction mechanism.

For the nucleophilic substitution of this compound, theoretical modeling of solvent effects would be crucial for accurately predicting the reaction kinetics and the preferred reaction pathway in different solvent environments.

Future Research Directions and Emerging Applications

Exploration of Undiscovered Reactivity Pathways

The presence of both a bromine atom and a carboxylic acid group on a sterically encumbered frame suggests that 5-Bromo-4,4-dimethylpentanoic acid could be a substrate for discovering novel reactivity patterns. Future research could focus on the following areas:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govresearchgate.netnih.gov The carbon-bromine bond in this compound could be targeted to generate a primary alkyl radical. This radical could then participate in a variety of C-C and C-heteroatom bond-forming reactions, such as Giese additions to electron-deficient olefins or cross-coupling reactions. nih.govmdpi.comchemrxiv.org The carboxylic acid functionality could act as an internal directing group or be converted into other functional handles for late-stage functionalization. acs.orgprinceton.eduresearchgate.net

Radical-Mediated Cyclizations: The generation of a radical at the 5-position could initiate intramolecular cyclization reactions. Depending on the reaction conditions and the presence of other functional groups introduced onto the molecule, this could lead to the synthesis of novel five- or six-membered carbocyclic or heterocyclic ring systems.

Transition-Metal-Free Decarboxylative Bromination: While the compound is already brominated, studying its behavior under conditions developed for the decarboxylative bromination of aromatic carboxylic acids could reveal interesting reactivity. researchgate.net Such studies might lead to novel rearrangement or fragmentation pathways due to the specific substitution pattern.

Integration into Flow Chemistry and Continuous Synthesis Protocols

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.govrsc.orgresearchgate.netillinois.edu this compound is a prime candidate for integration into multistep continuous synthesis protocols.

Future research in this area could involve:

Telescoped Reactions: Developing a continuous flow process where this compound is synthesized and then immediately used in a subsequent reaction without isolation would streamline the production of more complex molecules. durham.ac.ukvapourtec.com This approach is particularly beneficial for handling potentially hazardous reagents or unstable intermediates.

Automated Synthesis of Building Blocks: A flow chemistry setup could be designed for the on-demand synthesis of this compound or its derivatives, providing a reliable source of these building blocks for medicinal chemistry or materials science research. rsc.orgmdpi.com

In-line Purification and Analysis: The integration of in-line purification techniques, such as solid-supported scavengers or liquid-liquid extraction, and real-time analytical methods would enable the production of high-purity products in a fully automated fashion. vapourtec.com

Development of Chiral Variants and Enantioselective Syntheses

While this compound itself is achiral, its derivatives could possess stereogenic centers. The development of methods for the enantioselective synthesis of such derivatives is a crucial area for future research.

Asymmetric Synthesis of Derivatives: Research could focus on developing catalytic asymmetric methods to introduce chirality. For instance, asymmetric hydrogenation of an unsaturated derivative or enantioselective alkylation at the alpha-position to the carboxyl group could yield chiral products with high enantiomeric excess. acs.orgresearchgate.netacs.orgnih.gov

Chiral Resolution: For racemic mixtures of derivatives, the development of efficient chiral resolution methods will be important. This could involve the use of chiral derivatizing agents to form diastereomers that can be separated by chromatography or crystallization. nih.govtcichemicals.comacs.orgfrontiersin.orgnih.gov The carboxylic acid handle provides a convenient point for reaction with chiral amines or alcohols to form diastereomeric salts or esters.

Advanced Materials Science Applications (excluding specific material properties)

The bifunctional nature of this compound makes it an attractive monomer or functionalizing agent for the synthesis of advanced materials.

Functional Polymers: The carboxylic acid group can be polymerized to form polyesters or polyamides, while the bromo- group can serve as a site for post-polymerization modification. This could lead to the creation of polymers with tailored functionalities, such as flame retardancy or specific binding capabilities.

Surface Functionalization: The molecule could be used to functionalize the surface of various materials, including nanoparticles and bulk solids. aip.orgacs.orgnih.gov The carboxylic acid can anchor the molecule to the surface, while the bromine atom provides a reactive handle for further chemical transformations, enabling the creation of surfaces with specific chemical or physical properties.

Bio-conjugation Strategies (excluding clinical or pharmacological uses)

The ability to attach small molecules to biomolecules is essential for many areas of chemical biology research. This compound can serve as a versatile linker in bioconjugation strategies.

Linker for Protein Modification: The carboxylic acid can be activated to react with amine groups on proteins, such as the side chain of lysine, to form a stable amide bond. ub.edulumiprobe.comthermofisher.commanuals.plus The terminal bromine atom can then be used for further reactions, such as linking to another biomolecule or a reporter group.

Proximity-Enabled Labeling: The bromo-functionalized molecule could be incorporated into a system designed for proximity-enabled labeling of proteins. nih.govnih.govacs.orgpnas.orgacs.org When brought into close proximity with a target protein, the bromine could react with a nucleophilic residue on the protein surface, leading to covalent labeling.

Advanced Catalysis and Reaction Optimization for Industrial Relevance

For this compound to become a readily available and cost-effective building block, the development of efficient and scalable synthetic routes is paramount.

Catalytic Bromination: Research into catalytic methods for the bromination of the parent 4,4-dimethylpentanoic acid would be a significant advancement over stoichiometric methods. This could involve the use of novel catalysts that are more environmentally friendly and produce less waste. The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids and could be explored for this compound. jove.compressbooks.publibretexts.orgchemistrysteps.comfiveable.me

Process Optimization for Large-Scale Synthesis: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, for the synthesis of this compound is crucial for its industrial production. This would involve detailed kinetic studies and process modeling to identify the most efficient and cost-effective manufacturing process.

Conclusion

Summary of Current Research Contributions

Current research on 5-Bromo-4,4-dimethylpentanoic acid primarily highlights its role as a valuable intermediate in organic and medicinal chemistry. Key contributions have been made in the development of synthetic routes to this compound, particularly through the hydrobromination of precursors like 2,2-dimethyl-4-pentenoic acid isobutyl ester. Its potential application in the synthesis of therapeutic agents, especially those aimed at regulating lipid levels, has been a significant area of investigation. The structural feature of the gem-dimethyl group has been identified as a key factor influencing the compound's reactivity, particularly in nucleophilic substitution reactions where it provides steric hindrance.

Identification of Knowledge Gaps and Opportunities for Future Research

Despite the foundational research, several knowledge gaps remain. Detailed experimental spectroscopic data for this compound is not widely published, and much of the available information is based on predictions or comparisons with similar compounds. A comprehensive study of its physical properties, such as solubility in a wider range of solvents and its precise thermal stability, would be beneficial.

Furthermore, while its potential in medicinal chemistry is noted, there is a lack of published studies detailing its use in the total synthesis of specific complex bioactive molecules. Future research could focus on utilizing this compound as a building block in the synthesis of novel therapeutic agents and fully characterizing the biological activity of its derivatives. Investigating the metabolic pathways and toxicological profile of this compound and its derivatives would also be a critical step towards any potential pharmaceutical applications.

Broader Impact of Research on Halogenated Carboxylic Acids in Chemical Sciences

The study of halogenated carboxylic acids, such as this compound, has a significant impact on the broader field of chemical sciences. These compounds are versatile building blocks in organic synthesis, allowing for the introduction of functional groups through various substitution and coupling reactions. The presence of a halogen atom provides a reactive site that can be selectively targeted, enabling the construction of complex molecular architectures.